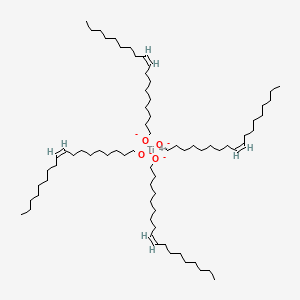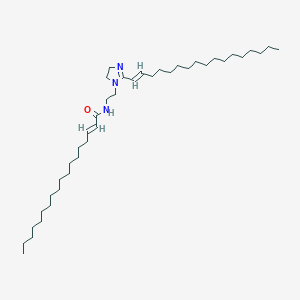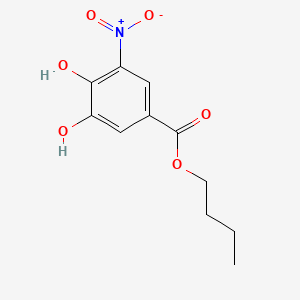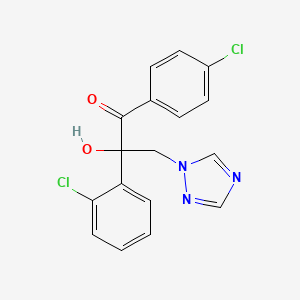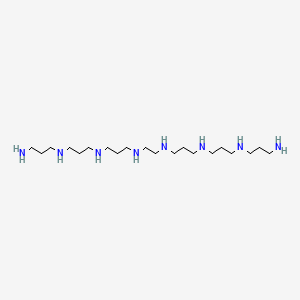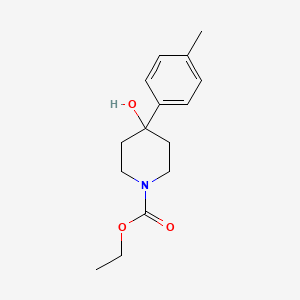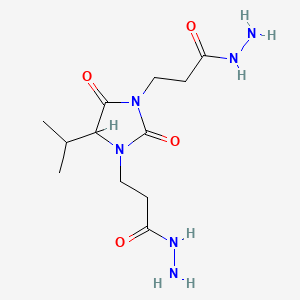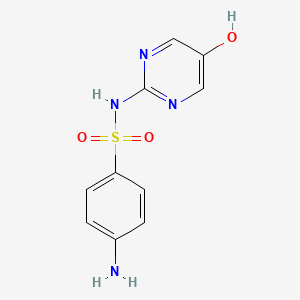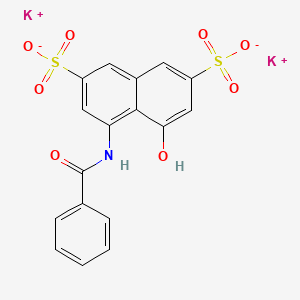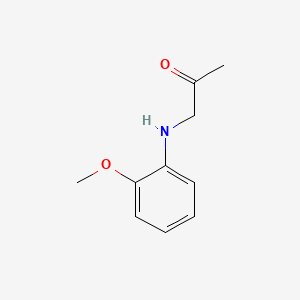
2-Propanone, 1-o-anisidino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-(o-Anisidino)propan-2-ona es un compuesto orgánico con la fórmula molecular C10H13NO2. Es un derivado de la acetona y la anisidina, caracterizado por la presencia de un grupo metoxi unido al anillo de benceno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 1-(o-Anisidino)propan-2-ona generalmente implica la reacción de la o-anisidina con la acetona. Un método común es la reacción de condensación entre la o-anisidina y la acetona en condiciones ácidas o básicas. La reacción puede ser catalizada por ácidos como el ácido clorhídrico o bases como el hidróxido de sodio. La mezcla de reacción generalmente se calienta para facilitar la formación del producto deseado .
Métodos de producción industrial
A escala industrial, la producción de 1-(o-Anisidino)propan-2-ona se puede lograr mediante reacciones de condensación similares, pero con condiciones optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la destilación y la cristalización son comunes en entornos industriales para producir grandes cantidades del compuesto de manera eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-(o-Anisidino)propan-2-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden conducir a una variedad de derivados de benceno sustituidos .
Aplicaciones Científicas De Investigación
La 1-(o-Anisidino)propan-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de la 1-(o-Anisidino)propan-2-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un electrófilo, reaccionando con sitios nucleofílicos en biomoléculas. Esta interacción puede conducir a la formación de enlaces covalentes, alterando la función de las moléculas diana. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
o-Anisidina: Un precursor de la 1-(o-Anisidino)propan-2-ona, utilizado en la síntesis de colorantes y pigmentos.
Fenil-2-propanona: Otro derivado de la acetona con aplicaciones en síntesis orgánica y como precursor en la producción de productos farmacéuticos
Unicidad
La 1-(o-Anisidino)propan-2-ona es única debido a su combinación de las unidades de acetona y anisidina, que le confiere propiedades químicas y reactividad distintas. Esta singularidad la hace valiosa en aplicaciones sintéticas específicas y contextos de investigación .
Propiedades
Número CAS |
88203-06-9 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1-(2-methoxyanilino)propan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-9-5-3-4-6-10(9)13-2/h3-6,11H,7H2,1-2H3 |
Clave InChI |
BLTOCKUZVXQTPH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CNC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



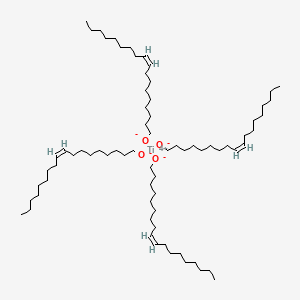
![6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12677642.png)

